molecular formula C19H19BrN2O2 B11145170 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11145170
M. Wt: 387.3 g/mol
InChI Key: BQYGZDINQPTOQN-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring and a methoxyphenyl group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated indole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interaction with enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways involving indole derivatives.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-1H-indol-3-yl)acetamide
  • 2-(5-bromo-1H-indol-1-yl)propanoate
  • 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the bromine atom and the methoxyphenyl group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H19BrN2O2/c1-24-18-5-3-2-4-15(18)8-10-21-19(23)13-22-11-9-14-6-7-16(20)12-17(14)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)

InChI Key

BQYGZDINQPTOQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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